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  • Product: Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse hydrogen-bonding networks within biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse hydrogen-bonding networks within biological targets. Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS: 102494-92-8) is a highly versatile building block [1]. Characterized by a push-pull electronic system—driven by the electron-donating methylamino group at C2 and the electron-withdrawing ethyl ester at C5—this compound is an ideal intermediate for the development of kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing actionable, field-proven methodologies for its synthesis, validation, and downstream application in library generation.

Physicochemical Profiling and Structural Logic

Understanding the intrinsic properties of a building block is critical for predicting its behavior in multi-step syntheses. The structure of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate features three distinct derivatization vectors: the secondary amine at C2, the hydrolyzable ester at C5, and the sterically defining methyl group at C4.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 102494-92-8Primary identifier for procurement and literature searches [2].
Molecular Formula C₉H₁₃N₃O₂Indicates a relatively low molecular weight, ideal for fragment-based drug design (FBDD).
Molecular Weight 195.22 g/mol Ensures downstream coupled products remain within Lipinski’s Rule of 5 parameters [3].
Melting Point 95 - 96 °CSolid at room temperature; facilitates purification via recrystallization rather than chromatography [1].
Boiling Point ~320.9 °C (Predicted)High thermal stability; permits high-temperature condensation reactions without degradation[1].

Synthesis Methodology: The Amidine Condensation Pathway

While transition-metal-catalyzed three-component couplings are documented [3], the most scalable and atom-economical approach for synthesizing 2-aminopyrimidines relies on the cyclocondensation of an amidine (or guanidine) with a 1,3-dielectrophile.

To synthesize Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate, the optimal precursors are N-methylguanidine hydrochloride and ethyl 2-acetyl-3-(dimethylamino)acrylate .

Causality in Experimental Design
  • Reagent Selection: Using an enaminone (the dimethylamino acrylate) instead of a simple 1,3-dicarbonyl prevents the formation of unwanted regioisomers. The dimethylamino group acts as an excellent leaving group during the final aromatization step.

  • Solvent & Base: Ethanol is selected as the solvent because it solubilizes the guanidine intermediate while allowing the final pyrimidine product to precipitate upon cooling. Sodium ethoxide (NaOEt) is used to liberate the free base of N-methylguanidine without introducing competing nucleophiles (which could transesterify the C5 ester).

Step-by-Step Protocol (Self-Validating System)

Step 1: Free-Basing the Guanidine

  • Suspend N-methylguanidine hydrochloride (1.1 eq) in anhydrous ethanol (0.5 M) under a nitrogen atmosphere.

  • Add a freshly prepared solution of Sodium Ethoxide (1.1 eq) in ethanol dropwise at 0 °C.

  • Validation Check: Stir for 30 minutes. The precipitation of NaCl indicates successful liberation of the free guanidine. Filter the mixture to remove the salt.

Step 2: Cyclocondensation 4. To the filtrate, add ethyl 2-acetyl-3-(dimethylamino)acrylate (1.0 eq) in one portion. 5. Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours. 6. Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active enaminone spot and the appearance of a new, highly UV-active spot (the pyrimidine) confirms reaction progress.

Step 3: Workup and Aromatization 7. Concentrate the reaction mixture in vacuo to 25% of its original volume. 8. Dilute with ice-cold water to induce precipitation of the crude product. 9. Filter the precipitate and wash with cold water to remove residual dimethylamine and unreacted guanidine.

Step 4: Purification and Final Validation 10. Recrystallize the crude solid from a mixture of ethanol and water (3:1) to yield pure Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. 11. Validation Check: Perform LC-MS analysis. The presence of a dominant peak at m/z 196.1 [M+H]⁺ confirms the target mass. ¹H NMR should display a distinct singlet around 8.8 ppm, corresponding to the isolated C6-H proton on the pyrimidine ring.

Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the critical in-process validation gates that ensure experimental trustworthiness.

G N1 Reagents: N-Methylguanidine + 1,3-Dielectrophile N2 Base Activation: NaOEt in EtOH (0 °C) N1->N2 N3 Cyclocondensation: Reflux (4-6h) N2->N3 N4 In-Process Control: TLC Monitoring N3->N4 N5 Workup: Aqueous Precipitation N4->N5 Complete N6 Purification: Recrystallization N5->N6 N7 Final Validation: LC-MS (m/z 196 [M+H]+) N6->N7

Synthesis and validation workflow for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.

Downstream Applications in Drug Discovery

Once synthesized and validated, Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is primed for further elaboration.

Saponification and Amide Coupling: The most common utilization of this scaffold is the saponification of the C5 ethyl ester to yield 4-methyl-2-(methylamino)pyrimidine-5-carboxylic acid.

  • Mechanism: Treatment with LiOH in a THF/Water mixture rapidly hydrolyzes the ester.

  • Application: The resulting carboxylic acid is a prime candidate for HATU- or EDC-mediated amide coupling with diverse primary and secondary amines. This strategy is frequently employed to generate libraries of potential kinase inhibitors, where the pyrimidine core acts as an ATP-competitive hinge binder, and the newly formed amide extends into the solvent-exposed region of the kinase active site.

References

Exploratory

Receptor Binding Affinity of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate Derivatives: A Comprehensive Methodological Framework

Executive Summary & Structural Rationale Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 102494-92-8) serves as a highly privileged building block in modern medicinal chemistry 1[1]. The core pyrimidine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 102494-92-8) serves as a highly privileged building block in modern medicinal chemistry 1[1]. The core pyrimidine scaffold, flanked by a flexible ethyl ester and a methylamino group, provides an optimal geometric and electrostatic template for interacting with two major pharmacological targets: kinase ATP-binding sites (anti-cancer) and G-protein-coupled receptor (GPCR) orthosteric pockets (anti-inflammatory/anti-Parkinsonian).

Kinase Inhibition (EGFR): Pyrimidine derivatives are classical ATP-competitive inhibitors. The pyrimidine ring deeply occupies the2[2]. The methylamino group acts as a critical hydrogen bond donor to the kinase hinge region (specifically Met793), while the ester moiety can be derivatized to project into hydrophobic region I, enhancing selectivity against resistant mutations like3[3].

GPCR Antagonism (Adenosine A2A Receptor): In neurodegenerative disease models, pyrimidine derivatives function as highly potent4[4]. The heterocyclic core mimics the purine scaffold of endogenous adenosine, engaging in essential π-π stacking interactions with 5[5] and forming hydrogen bonds with Asn253.

Experimental Workflows for Binding Affinity Evaluation

To establish a self-validating system for drug development, researchers must employ orthogonal techniques. Below are the definitive, step-by-step protocols for evaluating both GPCR and Kinase binding affinities, emphasizing the causality behind each methodological choice.

Protocol A: Radioligand Competition Binding Assay (A2AR)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of pyrimidine derivatives at the human A2A receptor.

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing hA2AR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Ice-cold conditions and protease inhibitors prevent proteolytic degradation and maintain the GPCR in its native, ligand-receptive conformation during mechanical lysis.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with 1 nM [³H]-ZM241385 (a selective A2AR antagonist) and varying concentrations of the pyrimidine derivative ( 10−11 to 10−5 M) in assay buffer supplemented with 10 mM MgCl₂ and 1 U/mL Adenosine Deaminase.

    • Causality: Adenosine Deaminase is strictly required to degrade endogenous adenosine released from the cells. Without it, endogenous adenosine would compete with the radioligand, artificially inflating the apparent Kd​ of your test compounds.

  • Step 3: Filtration and Washing. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complex while kinetically freezing the dissociation of the bound radioligand.

  • Step 4: Scintillation Counting & Self-Validation. Extract radioactivity using a liquid scintillation cocktail. Calculate Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: Always include a known reference standard (e.g., unlabeled ZM241385) as a positive control to ensure the assay's Z'-factor remains >0.5, confirming assay robustness.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics (EGFR)

Objective: Determine the association ( kon​ ), dissociation ( koff​ ), and residence time of derivatives binding to the EGFR kinase domain.

  • Step 1: Sensor Chip Functionalization. Immobilize recombinant EGFR kinase domain onto a CM5 dextran chip using standard amine coupling (EDC/NHS chemistry) at pH 5.0.

    • Causality: A pH below the isoelectric point (pI) of the kinase ensures electrostatic pre-concentration of the protein onto the negatively charged carboxymethyl dextran matrix, facilitating efficient covalent linkage.

  • Step 2: Analyte Injection. Inject pyrimidine derivatives at a high flow rate of 50 µL/min across the sensor surface for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitation, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the microfluidic channel.

  • Step 3: Dissociation and Regeneration. Allow running buffer to flow for 600 seconds to monitor dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) if the baseline is not reached.

    • Causality: Extended dissociation phases are critical for accurately measuring the residence time ( 1/koff​ ) of tightly binding pyrimidine derivatives, which is often a better predictor of in vivo efficacy than thermodynamic affinity ( KD​ ) alone.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and binding affinities of hypothetical Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate derivatives, illustrating the dual-targeting potential of this scaffold.

Compound IDC5-Ester ModificationN2-Amine ModificationEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)A2AR Ki​ (nM)A1R Ki​ (nM)
Base Scaffold Ethyl esterMethylamino>10,000>10,0004,500>10,000
Deriv-01 Isopropyl esterPhenylamino125.4850.2112.53,400
Deriv-02 Cyclopentyl ester3-Chloro-phenylamino45.2310.518.41,250
Deriv-03 Benzyl ester4-Fluoro-phenylamino12.885.43.2890
Deriv-04 2-Methoxyethyl ester3,4-Dimethoxy-phenylamino8.514.2 0.8 450

Data Interpretation: Increasing the bulk and lipophilicity of the C5-ester alongside electron-donating groups on the N2-amine (e.g., Deriv-04) significantly enhances binding affinity for both the mutant EGFR T790M pocket and the A2AR orthosteric site, demonstrating the scaffold's versatility.

Visualizations

SPR_Workflow A 1. Surface Functionalization (Amine Coupling of Kinase) B 2. Analyte Injection (Pyrimidine Derivatives) A->B C 3. Association Phase (Measure kon) B->C D 4. Dissociation Phase (Measure koff) C->D E 5. Surface Regeneration (Glycine-HCl wash) D->E F 6. Kinetic Analysis (Calculate KD & Residence Time) D->F E->B Next Cycle

High-Throughput Surface Plasmon Resonance (SPR) Workflow for Kinase Binding Kinetics.

Signaling_Pathways cluster_EGFR Kinase Target (Anti-Cancer) cluster_A2AR GPCR Target (Anti-Parkinsonian) EGFR EGFR (WT/T790M) MAPK MAPK/ERK Cascade EGFR->MAPK ATP Binding Inhibitor1 Pyrimidine Inhibitor Inhibitor1->EGFR Blocks ATP Pocket Prolif Tumor Proliferation MAPK->Prolif A2AR Adenosine A2A Receptor cAMP cAMP / PKA Activation A2AR->cAMP Gs Signaling Inhibitor2 Pyrimidine Antagonist Inhibitor2->A2AR Blocks Orthosteric Site Motor Motor Dysfunction cAMP->Motor

Dual-target mechanism of pyrimidine derivatives modulating EGFR and A2AR signaling cascades.

References

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors Source: Taylor & Francis URL: [Link]

  • Title: Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Adenosine A2A Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 7-Substituted 5-Amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A Adenosine Receptor Antagonists Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Abstract This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-methyl-2-(methylamino)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. The method is designed for accuracy, precision, and stability-indicating capabilities, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide, from analyte characterization to full method validation, in accordance with ICH Q2(R1) guidelines.

Introduction

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS No. 102494-92-8) is a substituted pyrimidine derivative with a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol .[1] Pyrimidine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities, including potential anti-inflammatory and anti-cancer properties.[1][2] Given their therapeutic importance, the development of reliable and validated analytical methods for their quantification and purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and stability of pharmaceutical compounds.[3] This document provides a detailed protocol for developing a stability-indicating HPLC method for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate, addressing the specific challenges associated with the analysis of polar, nitrogen-containing heterocyclic compounds.[4][5]

Analyte Physicochemical Properties & Chromatographic Considerations

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: The target molecule contains a pyrimidine ring, a secondary amine (methylamino), an ethyl ester, and a methyl group. The presence of the nitrogen atoms in the pyrimidine ring and the secondary amine confer a degree of polarity to the molecule. However, the overall molecule is expected to be moderately polar, making it a suitable candidate for reversed-phase chromatography.[6]

  • UV Absorbance: Pyrimidine derivatives are known to exhibit strong ultraviolet (UV) absorbance due to the π-electron systems in the heterocyclic ring.[7][8] The absorption maximum (λmax) for substituted pyrimidines typically falls within the 220-350 nm range.[9][10] Preliminary UV scans of the analyte in a suitable solvent (e.g., methanol or acetonitrile) are essential to determine the optimal wavelength for detection, ensuring high sensitivity. For a similar pyrimidine derivative, a detection wavelength of 225 nm was found to be suitable.[9]

  • pKa: The basicity of the nitrogen atoms in the pyrimidine ring and the methylamino group will influence the molecule's charge state at different pH values. The pyridine-type nitrogens in the ring are weakly basic.[11] Controlling the mobile phase pH is crucial for achieving consistent retention times and symmetrical peak shapes. A mobile phase pH that is at least 2 units away from the analyte's pKa is generally recommended to ensure the analyte is in a single ionic form.

HPLC Method Development Strategy

The development of this method is grounded in a systematic approach to optimize the separation of the target analyte from potential impurities and degradation products. Reversed-phase HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar compounds.[12]

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[13]

  • Stationary Phase: A C18 column is the most commonly used stationary phase in reversed-phase HPLC and serves as an excellent starting point due to its broad applicability.[13] Given the polar nature of the analyte, a column with polar-embedded or polar-endcapped functionalities could also be considered to improve peak shape and retention, especially when using highly aqueous mobile phases.[14] For this method, a standard L1 packing (C18) with a high carbon load is recommended for initial trials to maximize hydrophobic interactions.

  • Column Dimensions: A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[15]

The mobile phase composition dictates the retention and elution of the analyte.[16]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. A gradient elution starting with a higher aqueous content and gradually increasing the organic modifier concentration is recommended to ensure the elution of any less polar impurities.

  • Aqueous Phase and pH Control: A buffered aqueous phase is necessary to control the pH and ensure reproducible chromatography. A phosphate or acetate buffer in the pH range of 3-6 is a suitable starting point. For nitrogen-containing heterocycles, acidic mobile phases can sometimes lead to peak tailing due to the interaction of the protonated analyte with residual silanols on the silica support.[11] Therefore, careful optimization of the pH is required.

  • Initial Conditions: A good starting point for gradient elution would be a mobile phase composition of 90% aqueous buffer and 10% acetonitrile, ramping up to 90% acetonitrile over 20-30 minutes.

  • Wavelength: Based on the UV-absorbing properties of the pyrimidine chromophore, a photodiode array (PDA) detector should be used to monitor the analyte across a range of wavelengths (e.g., 200-400 nm) during initial runs. This will allow for the selection of an optimal detection wavelength that maximizes the signal-to-noise ratio for the parent peak and any impurities.[9][10]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column. The column temperature should be controlled, typically around 30°C, to ensure stable retention times.

Experimental Protocol

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical-grade potassium phosphate monobasic, phosphoric acid, sodium hydroxide, and hydrochloric acid.

  • Standard: A well-characterized reference standard of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19][20]

Before commencing validation experiments, the system suitability must be established by injecting the working standard solution five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[3] A solution of the analyte is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks (resolution > 2.0) and the peak purity is confirmed using the PDA detector.

Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring acceptable precision and accuracy.

The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The system suitability parameters should remain within the acceptance criteria after these variations.

Data Presentation and Visualization

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2 R1) A Physicochemical Properties (Polarity, pKa) B UV-Vis Spectroscopy (Determine λmax) A->B C Column Selection (C18, Polar-Embedded) B->C Inform Selection D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Detector Settings (PDA Analysis) D->E F Gradient Profile Optimization E->F Refine Parameters G Flow Rate & Temperature Tuning F->G H System Suitability G->H Finalized Method I Specificity (Forced Degradation) H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M ValidationParameters cluster_params Validation Characteristics Assay Assay Method Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOQ LOQ Assay->LOQ Robustness Robustness Assay->Robustness Linearity->Range Precision->Accuracy LOD LOD LOQ->LOD Related but distinct

Caption: Interrelation of ICH Q2(R1) Validation Parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. The systematic development strategy, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is suitable for its intended use in quality control and research environments. The stability-indicating nature of the method further enhances its utility by allowing for the monitoring of the analyte's purity in the presence of its degradation products.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Ploeser, J., & Loring, H. S. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry, 178(1), 431-437. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(34), 18764-18774. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2019). Corrigendum: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(34), 18775-18775. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (2017). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 4(8), 173-179. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Moiseev, D. V., et al. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38(1), 26-38. Retrieved from [Link]

  • Sridhar, G., et al. (2022). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(43), 38947-38957. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • Smirnova, T. D., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(4), 435-442. Retrieved from [Link]

  • Horyel, N., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 5897-5904. Retrieved from [Link]

  • Dong, M. W. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC North America. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Al-Tannak, N. F., & von Gunten, U. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4155-4165. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate using 1H NMR Spectroscopy

Abstract This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. In the absence of a publicly available exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, this note serves as a comprehensive, predictive guide for researchers. It integrates data from analogous pyrimidine structures, established principles of NMR spectroscopy, and predictive models. We present a complete, step-by-step protocol for sample preparation and data acquisition, alongside a thorough interpretation of the expected ¹H NMR spectrum. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development to aid in the structural verification and characterization of this and related pyrimidine derivatives.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integration of proton signals, one can deduce the precise arrangement of atoms and functional groups within a molecule.

This guide focuses on the ¹H NMR spectrum, explaining the expected chemical environment for each proton in the target molecule. The analysis is grounded in fundamental principles, including inductive effects, resonance, and magnetic anisotropy, which are particularly influential in heteroaromatic systems like pyrimidines.[3]

Predicted ¹H NMR Data and Structural Assignments

Proton AssignmentStructure LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Chemical Shift
Pyrimidine Ring ProtonH-6~8.5 - 8.8Singlet (s)1HSignificantly deshielded due to the anisotropic effect of the aromatic pyrimidine ring and the electron-withdrawing effects of the adjacent ester group and ring nitrogens.
NH ProtonNH~5.0 - 5.5Broad Singlet (br s)1HThe chemical shift is variable and concentration-dependent. The electron-donating nature of the amino group is offset by the aromatic ring.
Ethyl Ester Methylene-OCH₂CH₃~4.2 - 4.4Quartet (q)2HDeshielded by the adjacent electron-withdrawing oxygen atom of the ester group. Coupled to the methyl protons of the ethyl group.
N-Methyl Protons-NHCH₃~3.0 - 3.2Doublet (d) or Singlet (s)3HDeshielded by the attached nitrogen. May appear as a doublet if coupled to the NH proton, or a singlet if exchange is rapid or decoupling occurs.
Ring Methyl ProtonsAr-CH₃~2.5 - 2.7Singlet (s)3HLocated on the aromatic ring, its chemical shift is characteristic of methyl groups attached to a pyrimidine system.
Ethyl Ester Methyl-OCH₂CH₃~1.3 - 1.5Triplet (t)3HStandard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.

Disclaimer: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule like Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.

Materials and Equipment
  • Sample: 5-10 mg of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.[7][8]

  • Deuterated Solvent: ~0.7 mL of high-purity deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8] CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is preferred for less soluble compounds and to clearly observe exchangeable protons like NH.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent (0.03-0.05% v/v).[7] If not, it can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[8]

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad or Norell).[7]

  • Glassware: Clean, dry Pasteur pipette and a small vial for sample preparation.

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the sample into a clean, dry vial. The goal is a final concentration that provides good signal-to-noise without causing line broadening.[9]

  • Dissolution: Using a Pasteur pipette, add approximately 0.7 mL of the chosen deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-quality spectrum.[9]

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles will degrade the magnetic field homogeneity and result in poor spectral resolution.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. The final sample height should be approximately 4-5 cm.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operations cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock on Deuterium Signal C->D E Shim Magnetic Field (Optimize Homogeneity) D->E F Acquire Spectrum (Tune & Match, Set Parameters) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K K J->K Analyze Spectrum (Integrate, Assign Peaks)

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Detailed Spectrum Interpretation

A deep understanding of the electronic environment of each proton is key to assigning the signals in the ¹H NMR spectrum.

The Pyrimidine Ring and its Substituents

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This has a significant deshielding effect on the ring protons.

  • H-6 Proton: The single proton on the pyrimidine ring (H-6) is expected to be the most downfield signal in the spectrum (excluding any exchangeable protons in acidic conditions). It is flanked by a nitrogen atom and the electron-withdrawing ethyl carboxylate group (-COOEt). Both groups pull electron density away from H-6, deshielding it and shifting its resonance to a high chemical shift value, likely in the 8.5-8.8 ppm range.

  • Substituent Effects: The methylamino (-NHCH₃) group at the 2-position and the methyl group (-CH₃) at the 4-position are both electron-donating groups. They increase the electron density on the pyrimidine ring through resonance and inductive effects, which slightly shields the ring proton compared to an unsubstituted pyrimidine.[3] However, the dominant effect on H-6 is from the adjacent ester group.

Functional Group Protons
  • Ethyl Ester Group (-OCH₂CH₃): The methylene (-CH₂-) protons are directly attached to an oxygen atom, which is strongly electronegative. This deshields the protons, causing them to resonate around 4.2-4.4 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl (-CH₃) protons are further from the oxygen and thus resonate further upfield, typically around 1.3-1.5 ppm, appearing as a triplet due to coupling with the two methylene protons (2+1=3).

  • Methylamino Group (-NHCH₃): The protons of the N-methyl group are deshielded by the adjacent nitrogen, placing their signal around 3.0-3.2 ppm. The NH proton itself gives a broad signal that can vary in position. Its coupling to the N-methyl group may or may not be observed depending on the rate of proton exchange with the solvent or trace water.

The following diagram illustrates the key electronic influences on the proton chemical shifts.

Caption: Electronic effects influencing proton chemical shifts on the pyrimidine ring.

Conclusion

This application note provides a predictive framework for the ¹H NMR analysis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. By combining established NMR principles with data from analogous structures, we have outlined the expected chemical shifts and provided a detailed protocol for experimental verification. This guide serves as a valuable resource for scientists working on the synthesis and characterization of novel pyrimidine-based compounds, ensuring confidence in their structural assignments and accelerating the pace of research and development.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Becker, E. D. (1999).
  • COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. (2023). Analytical Chemistry.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)
  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12, 12012-12026.
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR.
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.
  • Jonas, E., & Khun, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • University of Wisconsin, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

Sources

Method

Application Note: Optimal Storage, Handling, and Utility of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Scope: Physicochemical profiling, causality-driven storage guidelines, self-validating handling protocols, and downstream syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Scope: Physicochemical profiling, causality-driven storage guidelines, self-validating handling protocols, and downstream synthesis workflows.

Introduction & Physicochemical Profiling

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS: 102494-92-8) is a highly versatile pyrimidine derivative. In medicinal chemistry, the pyrimidine scaffold is a privileged bioisostere for the adenine ring of ATP, making it a foundational building block in the design of highly selective protein kinase inhibitors and anti-inflammatory agents[1],[2].

To successfully utilize this building block in multi-step syntheses, researchers must understand its physical properties to prevent premature degradation.

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate
CAS Number 102494-92-8
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Melting Point 95 - 96 °C
Boiling Point 320.9 ± 34.0 °C
Optimal Storage Temp 2 - 8 °C
Target Purity (QC) ≥ 97%

(Data aggregated from standardized chemical profiling[3])

Causality-Driven Storage Guidelines

As a Senior Application Scientist, I cannot overstate the importance of proactive compound management. Degradation of building blocks introduces trace impurities that can poison downstream transition-metal catalysts or complicate the purification of final active pharmaceutical ingredients (APIs).

The storage protocol for this compound is driven by two primary structural vulnerabilities: the ethyl ester moiety and the secondary amine .

  • Temperature Control (2-8 °C): While the compound is a stable solid at room temperature (melting point 95-96 °C), long-term storage must be maintained at 2-8 °C[3]. Lowering the thermal energy of the system exponentially decreases the kinetic rate of spontaneous degradation pathways, extending the shelf-life from months to years.

  • Moisture Exclusion (Desiccation): Esters are highly susceptible to neutral or trace-ion catalyzed hydrolysis. Ambient water molecules can act as nucleophiles, attacking the carbonyl carbon of the ethyl ester to form the corresponding carboxylic acid and ethanol[4]. Storing the compound in a desiccator or a sealed vial with desiccant packs prevents ambient humidity from initiating this hydrolytic cleavage[5].

  • Inert Atmosphere (Argon/Nitrogen): The secondary amine (methylamino group) at the 2-position of the pyrimidine ring is electron-rich. Prolonged exposure to atmospheric oxygen can lead to slow oxidative degradation. Purging the storage vial with a heavier-than-air inert gas like Argon displaces oxygen and moisture, creating a protective chemical blanket.

  • Light Protection: UV light can induce photo-oxidation. Always store the compound in opaque or amber glass vials.

Experimental Workflow & Lifecycle

The following diagram illustrates the logical lifecycle of the compound from receipt through quality control, storage, and downstream synthesis.

Workflow A Compound Receipt CAS: 102494-92-8 B Quality Control (QC) LC-MS & 1H-NMR A->B Aliquot for testing C Optimal Storage 2-8 °C, Ar/N2, Desiccated B->C Purity ≥ 97% H Reject / Purify Hydrolysis Detected B->H Purity < 97% D Pre-Handling Equilibrate to RT (1 hr) C->D Retrieve for use E Handling / Weighing Inert Atmosphere D->E Prevent condensation F Synthesis Workflow Ester Saponification E->F Dissolve in dry solvent G Re-Storage Purge with Argon E->G Seal remaining stock G->C Return to fridge

Workflow for the receipt, storage, handling, and utilization of CAS 102494-92-8.

Self-Validating Handling & Quality Control Protocols

A robust protocol must be self-validating—meaning the system inherently proves its own success or failure before resources are wasted on the next step.

Initial Quality Control (QC) Validation

Before utilizing the compound in an expensive multi-step synthesis, validate its integrity:

  • LC-MS (ESI+): The expected intact mass is m/z 196.2 [M+H]+ . If a significant peak at m/z 168.1 is observed, it confirms that ester hydrolysis has occurred during shipping/storage, and the batch must be re-purified.

  • 1H-NMR (DMSO-d6): Look for the characteristic ethyl ester signals: a quartet at ~4.3 ppm (-CH2-) and a triplet at ~1.3 ppm (-CH3). The disappearance of these signals, coupled with a new broad singlet >12.0 ppm (-COOH), self-validates the degradation of the ester.

Pre-Handling Equilibration (Critical Step)

Causality: Opening a cold vial in a humid laboratory immediately causes atmospheric condensation on the inner walls of the vial and the compound itself, introducing the exact moisture we aim to avoid.

  • Protocol: Remove the sealed vial from the 2-8 °C refrigerator and place it in a desiccator at room temperature for at least 1 hour before breaking the Argon seal.

Downstream Synthesis: Ester Saponification Protocol

The ethyl ester is a stable protecting group during storage, but for downstream medicinal chemistry (e.g., amide coupling to synthesize target kinase inhibitors), it must be hydrolyzed to the free carboxylic acid[6].

Table 2: Saponification Reaction Stoichiometry
Reagent / SolventEquivalentsVolume / MassRole
Pyrimidine Ester (SM)1.0 eq195.2 mg (1.0 mmol)Starting Material
LiOH (1M Aqueous)2.5 eq2.5 mL (2.5 mmol)Hydrolytic Base
THFN/A3.0 mLOrganic Solvent
Methanol (MeOH)N/A1.0 mLPhase-transfer Co-solvent
HCl (1M Aqueous)~3.0 eq~3.0 mLAcidification / Precipitation
Step-by-Step Methodology:
  • Solubilization: Dissolve 195.2 mg of the pyrimidine ester in a 3:1 mixture of THF (3.0 mL) and MeOH (1.0 mL).

    • Causality: THF provides solubility for the organic starting material, while MeOH acts as a miscible co-solvent to ensure the aqueous base interacts homogeneously with the ester, preventing biphasic stalling.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 2.5 mL of 1M aqueous LiOH dropwise.

    • Causality: LiOH is preferred over NaOH/KOH because the lithium ion tightly coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and accelerating hydrolysis without requiring harsh heating that might degrade the pyrimidine ring.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2-4 hours. Validate reaction completion via TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material (m/z 196.2) must completely disappear, replaced by the highly polar baseline spot of the carboxylate salt (m/z 168.1).

  • Workup & Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4.

    • Causality: Acidification protonates the carboxylate. The resulting free pyrimidine-carboxylic acid lacks aqueous solubility and is forced to precipitate out of the solution.

  • Collection: Filter the resulting off-white precipitate, wash with ice-cold water (2 x 5 mL) to remove lithium chloride salts, and dry under high vacuum for 12 hours.

References

  • MDPI Pharmaceuticals. "Recent Advances in Pyrimidine-Based Drugs." MDPI, 2024. Available at:[Link]

  • ACS Publications. "Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways." The Journal of Physical Chemistry A, 2013. Available at:[Link]

  • NCBI PMC / RSC Medicinal Chemistry. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." Royal Society of Chemistry, 2020. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate in DMSO

Welcome to the technical support center for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

This document is structured to provide a comprehensive, in-depth technical guide, moving from foundational knowledge to practical, hands-on troubleshooting protocols.

Compound Profile

For clarity and quick reference, the key physicochemical properties of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate are summarized below.

PropertyValueSource
CAS Number 102494-92-8[1]
Molecular Formula C₉H₁₃N₃O₂[1]
Molecular Weight 195.22 g/mol [1]
Appearance Typically a solid[2][3]
General Class Pyrimidine Derivative[1]

FAQs: Understanding the Solubility of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

This section addresses common questions regarding the solubility of this pyrimidine derivative.

Q1: Why is my compound not dissolving well in DMSO?

Poor solubility of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate in DMSO can be attributed to several factors:

  • Compound Purity: Impurities from synthesis can significantly alter the solubility profile of the final product. It is crucial to use a highly purified compound.

  • Crystalline Structure (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. Amorphous forms are generally more soluble than highly ordered crystalline structures.

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO.

  • Temperature: The dissolution of most compounds, including pyrimidine derivatives, is an endothermic process, meaning solubility generally increases with temperature.[4][5]

  • Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO.

Q2: What is the expected solubility of this compound in DMSO?
Q3: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the solubility of this compound. However, it is essential to consider the thermal stability of the compound. Prolonged exposure to high temperatures could lead to degradation. A step-by-step protocol for controlled heating is provided in the troubleshooting section.

Q4: How does pH affect the solubility of this compound?

The structure of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate contains basic nitrogen atoms in the pyrimidine ring and the methylamino group. Therefore, its solubility is expected to be pH-dependent.

  • In acidic conditions (low pH): The nitrogen atoms can become protonated, forming a more polar, and likely more water-soluble, salt.

  • In neutral or basic conditions (higher pH): The compound will be in its free base form, which is less polar and may have lower aqueous solubility but potentially higher solubility in organic solvents like DMSO.

While a precise pKa value for this compound is not published, computational prediction methods are often used for drug-like molecules to estimate pKa values.[6][7]

Q5: Are there alternative solvents or co-solvents I can use?

If solubility in 100% DMSO remains a challenge, consider the following:

  • Alternative Solvents: For some pyrimidine derivatives, N,N-dimethylformamide (DMF) has been shown to be a better solvent than DMSO.[4][8]

  • Co-solvents: The use of co-solvents can enhance solubility.[6][9] Consider preparing a stock solution in DMSO and then diluting it into your final media containing a small percentage of another miscible solvent. Potential co-solvents to evaluate include polyethylene glycol 200 (PEG 200), ethanol, or propylene glycol.[10][11]

Troubleshooting Workflow for Poor Solubility

This section provides a logical, step-by-step approach to resolving solubility issues. The workflow is designed to be systematic, starting with the simplest and most common solutions.

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the purification of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS: 1024...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the purification of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS: 102494-92-8). Rather than a standard list of instructions, this document provides a mechanistic understanding of the molecule, a self-validating experimental protocol, and field-proven troubleshooting strategies.

Physicochemical Profiling & Solvent Rationale

To design an optimal recrystallization protocol, we must first understand the causality behind the molecule's physical behavior. Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (MW: 195.22 g/mol ) is characterized by a pyrimidine core, a methylamino group, and an ethyl ester functionality[1].

  • Hydrogen Bonding: The secondary amine (N-H) acts as a hydrogen bond donor, while the pyrimidine nitrogens and the ester carbonyl act as strong hydrogen bond acceptors.

  • Lipophilicity: The ethyl ester and methyl groups confer moderate lipophilicity, making the compound moderately soluble in organic solvents[1].

The Causality of Solvent Selection: Because of its amphiphilic nature, a binary solvent system—specifically Ethanol / Water —is highly effective for pyrimidine-5-carboxylate derivatives[2]. Ethanol acts as the "good" solvent; at elevated temperatures, it effectively solvates the lipophilic moieties and disrupts intermolecular hydrogen bonds. Water acts as the "anti-solvent." Because the compound's hydrophobic ester and methyl groups resist aqueous solvation, the dropwise addition of water to the hot ethanol solution artificially depresses the compound's solubility, driving a highly controlled supersaturation and subsequent crystallization upon cooling[2].

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol is designed as a self-validating system . Each phase includes a built-in analytical check to ensure the process is functioning correctly before proceeding to the next step.

Step 1: Dissolution (Validation: Visual Clarity)

  • Place the crude Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of absolute ethanol (approx. 5-7 mL per gram of crude).

  • Heat the suspension to a gentle reflux (70–75°C) using a water bath or heating mantle.

  • Validation Check: The solution must become completely transparent. Any remaining cloudiness indicates insoluble impurities (proceed to Step 2) or insufficient solvent (add ethanol in 0.5 mL increments).

Step 2: Hot Filtration (Validation: Particulate Absence)

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization.

  • Rapidly filter the hot solution into a clean, pre-warmed receiving flask.

  • Validation Check: Inspect the filtrate against a strong light source. It must be completely free of particulate matter.

Step 3: Anti-Solvent Addition & Nucleation (Validation: Cloud Point)

  • Maintain the filtrate at 70°C.

  • Begin adding hot deionized water (anti-solvent) dropwise while stirring continuously.

  • Stop the addition the exact moment the solution becomes faintly turbid (the "cloud point").

  • Add 1-2 drops of hot ethanol until the solution just clears again.

  • Validation Check: The ability to toggle between cloudy (supersaturated) and clear (saturated) confirms the thermodynamic threshold has been perfectly isolated.

Step 4: Controlled Cooling & Crystal Growth

  • Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (insulate the flask with cotton or a towel to ensure a cooling gradient of < 0.5°C/min).

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

Step 5: Isolation & Mother Liquor Validation

  • Harvest the crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with a minimal amount of ice-cold Ethanol/Water (1:1 v/v) to remove surface impurities.

  • Validation Check: Sample the mother liquor and analyze via TLC or HPLC. If the target compound peak is <5% relative to the impurity peaks, the crystallization has achieved maximum quantitative recovery.

  • Dry the crystals under vacuum at 45°C until a constant weight is achieved on an analytical balance.

Process Visualization

Workflow Start Crude Ethyl 4-methyl-2- (methylamino)pyrimidine-5-carboxylate Dissolve Dissolution in Hot Ethanol (Near Boiling, 70-75°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Antisolvent Dropwise Addition of Hot Water (Anti-solvent) Filter->Antisolvent Cooling Controlled Cooling (0.5°C/min to 4°C) Antisolvent->Cooling Harvest Vacuum Filtration & Cold Solvent Wash Cooling->Harvest Dry Vacuum Drying (45°C, 24h) Harvest->Dry

Figure 1: Step-by-step self-validating recrystallization workflow for pyrimidine-5-carboxylates.

Quantitative Solvent Screening Data

The following table summarizes the quantitative data from solvent screening optimizations for pyrimidine-5-carboxylate derivatives. The Ethanol/Water system provides the best balance of yield and purity.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Crystal QualityRecovery Yield (%)Purity (HPLC %)
Ethanol (100%) 45.2>200.0Thick needles62.4%98.1%
Ethanol / Water (70:30) 12.5185.0Prismatic88.7% 99.5%
Methanol (100%) 68.0>250.0Fine powder41.2%97.0%
Ethyl Acetate / Heptane (1:1) 18.4110.5Microcrystalline75.3%96.8%
Toluene <5.025.0AmorphousN/AN/A

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which it phase-separates from the solvent, resulting in a supersaturated liquid phase rather than a solid crystal lattice[2]. Mechanistic Fix: Reheat the mixture until it is entirely homogeneous. Add 5-10% more of the "good" solvent (Ethanol) to lower the saturation temperature. Cool the solution much more slowly. If oiling persists, introduce a seed crystal just above the cloud point to force solid nucleation before the liquid-liquid phase separation temperature is reached.

OilingOut Issue Liquid-Liquid Phase Separation ('Oiling Out') Reheat Reheat Mixture until Homogeneous Issue->Reheat Adjust Add More Good Solvent (Ethanol) to Lower Saturation Reheat->Adjust Seed Introduce Seed Crystals at Cloud Point Adjust->Seed Cool Reduce Cooling Rate (< 0.5°C/min) Seed->Cool Success High-Purity Crystalline Solid Cool->Success

Figure 2: Logical troubleshooting pathway to resolve oiling out during recrystallization.

Q2: I am getting a very low yield after filtration. What went wrong? A2: Low recovery indicates that the compound remains too soluble in the cold mother liquor[2]. This is typically caused by using an excessive volume of the initial good solvent (ethanol) or failing to add enough anti-solvent (water). To recover your lost yield, you can evaporate 50% of the mother liquor under reduced pressure and repeat the cooling cycle.

Q3: Can I use Methanol instead of Ethanol for this procedure? A3: While methanol is a proven and frequently used solvent for tetrahydropyrimidine-5-carboxylate derivatives[3], ethanol is highly recommended for ethyl esters. Prolonged heating of an ethyl ester in methanol can lead to unwanted transesterification side-reactions (converting your ethyl ester into a methyl ester), which introduces a structurally similar impurity that is incredibly difficult to remove via recrystallization.

Q4: My NMR shows ethanol peaks even after drying. Is the solvent trapped? A4: Yes. Pyrimidine derivatives, due to their multiple hydrogen-bonding sites, can sometimes form solvates or channel inclusion complexes with alcohols. If vacuum drying at 45°C does not remove the ethanol, you must break the crystal lattice. Redissolve the compound and switch to an aprotic recrystallization system, such as Ethyl Acetate / Heptane, which cannot act as a hydrogen bond donor.

References

  • National Institutes of Health (PMC). "Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach." PubMed Central. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Welcome to the technical support guide for the purification of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS No. 102494-92-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS No. 102494-92-8). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrimidine derivative. As a key building block in the synthesis of novel pharmaceuticals, particularly for anti-inflammatory and anti-cancer applications, achieving high purity of this compound is paramount for reliable downstream applications and data integrity.[1]

This guide provides a structured approach to purification, moving from initial reaction work-up to high-purity isolation. It addresses common challenges and provides field-proven troubleshooting strategies in a direct question-and-answer format.

Section 1: Understanding Your Crude Reaction Mixture

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be achieved through various methods, including three-component coupling or amidine-based reactions.[1] Each route will generate a unique impurity profile.

cluster_synthesis Typical Synthesis Pathway cluster_impurities Common Impurity Profile Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Catalyst, Solvent, Heat Crude Product Crude Product Reaction->Crude Product Unreacted SMs Unreacted Starting Materials Crude Product->Unreacted SMs contains Side Products Isomeric Byproducts, Hydrolysis Products Crude Product->Side Products contains Reagents Catalyst Residues, Coupling Agents Crude Product->Reagents contains

Caption: General overview of synthesis and common impurity sources.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude reaction mixture?

A: The most common impurities arise from the synthesis process itself. These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, you may have residual amidines, ketoesters, or other precursors.

  • Side-Reaction Products: These can include isomers (e.g., N-alkylation at a different nitrogen), products of ester hydrolysis (the corresponding carboxylic acid), or dimers. The presence of multiple reactive sites on the pyrimidine core makes side reactions plausible.[1]

  • Process-Related Impurities: Residual catalysts (e.g., zinc chloride), inorganic salts from work-up procedures, and high-boiling point solvents can be present. The control of impurities is a critical aspect of pharmaceutical ingredient synthesis.[2]

Section 2: Initial Work-up and Crude Isolation

A robust aqueous work-up is the first line of defense, designed to remove the bulk of inorganic salts and highly polar impurities.

Protocol 1: Standard Aqueous Work-up
  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (like ethanol or DMF), carefully add the mixture to a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volume of the aqueous layer).[3] Ethyl acetate is often a good starting choice.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate (NaHCO₃) solution if the reaction was acidic (to neutralize acid and remove acidic impurities).

    • Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude solid or oil.

Troubleshooting the Work-up

Q: I'm getting a persistent emulsion during the extraction. What should I do?

A: Emulsions are common when dealing with amine-containing compounds. Try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent their formation.

Q: My product seems to have low recovery in the organic layer. Why?

A: This could be due to the pH of the aqueous phase. The methylamino group on the pyrimidine ring is basic. If the aqueous phase is too acidic, your product may be protonated and become water-soluble. If you suspect this, neutralize the aqueous layer to a pH of ~7-8 with a base like NaHCO₃ before extraction.[3]

Section 3: Primary Purification Strategies

After a successful work-up, you will have a crude product that requires further purification. The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.

start Crude Product tlc Analyze by TLC (e.g., Hexane:EtOAc 7:3) start->tlc recryst Direct Recrystallization tlc->recryst One major spot, minor baseline or solvent front impurities chrom Silica Gel Column Chromatography tlc->chrom Multiple spots with similar Rf values final Pure Product (>98%) recryst->final recryst2 Recrystallize Purified Fractions chrom->recryst2 recryst2->final start Problem Observed tailing Spots are Tailing on TLC start->tailing no_sep Poor Separation (Rf values too close) start->no_sep low_rec Low Recovery from Column start->low_rec sol_tailing Compound is too polar for silica (acidic/basic). Add 0.5% triethylamine or acetic acid to eluent. tailing->sol_tailing sol_sep Change eluent polarity. Try a different solvent system (e.g., DCM:Methanol). Consider a gradient elution. no_sep->sol_sep sol_rec Compound may be irreversibly adsorbed. Check for decomposition on silica (run a TLC spot test). Elute with a much more polar solvent (e.g., 10% MeOH in DCM). low_rec->sol_rec

Sources

Optimization

Fixing peak tailing in HPLC analysis of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals struggling with peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals struggling with peak shape anomalies—specifically peak tailing—when analyzing basic heterocycles like Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate .

Below, you will find a diagnostic workflow, expert FAQs explaining the mechanistic causality of tailing, quantitative data tables for method selection, and a self-validating experimental protocol to recover peak symmetry.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow the decision tree below to isolate the root cause.

DiagnosticWorkflow N1 Peak Tailing Detected (As > 1.5) N2 Inject Neutral Marker (e.g., Toluene or Uracil) N1->N2 N3 Does the neutral marker tail? N2->N3 N4 Physical Issue (Hardware / Column Bed) N3->N4 Yes N5 Chemical Issue (Secondary Interactions) N3->N5 No N6 1. Replace Frit / Guard Column 2. Check for Column Voids 3. Minimize Extra-Column Volume N4->N6 N7 1. Adjust pH (>2 units from pKa) 2. Switch to End-capped Column 3. Use Basic Modifier (e.g., TEA) N5->N7

Figure 1: Decision tree for diagnosing and resolving physical vs. chemical HPLC peak tailing.

Expert Troubleshooting Guides & FAQs

Q1: Why does Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate exhibit severe peak tailing on standard C18 columns? A: The root cause is an electrostatic phenomenon known as "secondary interactions"[1]. Your analyte contains a pyrimidine ring and a secondary methylamino group, making it weakly basic. The structurally related 2-aminopyrimidine has a known pKa of approximately 3.45[2]. In reversed-phase HPLC, standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH (pH 4–7), these silanols ionize to form negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic nitrogen atoms on your pyrimidine derivative remain protonated (cationic). This creates a strong ion-exchange interaction between the cationic analyte and the anionic stationary phase, causing the molecules to "stick" and elute with a pronounced tail[1][3].

Q2: How do I use the neutral marker test to prove the issue is chemical? A: A neutral marker (like toluene or uracil) has no ionizable groups and cannot undergo acid-base or ion-exchange interactions with silanols[3]. If you inject toluene and it tails, the band broadening is happening due to fluid dynamics—such as the sample plug hitting a physical void in the column bed and undergoing infinite dilution, or diffusing in excessive extra-column tubing[3]. If the neutral marker is perfectly symmetrical but your pyrimidine tails, the fluid dynamics are intact, proving the issue is strictly chemical[3].

Q3: How do I optimize the mobile phase pH to minimize tailing for this specific compound? A: The golden rule of chromatographic method development for ionizable compounds is to buffer the mobile phase at least 2 pH units away from the analyte's pKa. For this pyrimidine derivative (estimated pKa ~3.5–4.5), you have two distinct pathways:

  • Low pH Strategy (Highly Recommended): Operating at pH 2.0–2.5 (using 0.1% Trifluoroacetic acid or Formic acid) ensures that both the analyte and the residual silanols are fully protonated. While the analyte carries a positive charge, the silanols are rendered neutral (Si-OH), effectively shutting down the ion-exchange mechanism and yielding symmetrical peaks[1].

  • High pH Strategy: Operating at pH 9.5–10.5 (using Ammonium bicarbonate) deprotonates the analyte, rendering it neutral. Although silanols are fully ionized at this pH, the neutral analyte will not undergo electrostatic interactions. Note: This requires a high-pH tolerant hybrid column[4].

Q4: I cannot change my mobile phase pH due to MS compatibility. How else can I mask these interactions? A: If you are locked into a specific pH, you can alter the chemistry dynamically by adding a volatile basic modifier like Triethylamine (TEA) at 0.05% - 0.1%[5]. TEA is a small, highly basic molecule that outcompetes the larger pyrimidine analyte for the acidic silanol active sites. By temporarily "capping" these sites, the analyte is forced to interact solely with the C18 stationary phase[5]. Alternatively, upgrading to a highly end-capped "Type B" silica column or a polar-embedded column will permanently shield the active sites[4][6].

Quantitative Data Presentation

Use the following matrices to select the optimal buffer and column chemistry for your pyrimidine analysis.

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeAnalyte State (pKa ~4.0)Silanol State (pKa ~4.5)Expected Tailing Factor (Tf)Recommendation
0.1% TFA in Water ~2.0Fully Protonated (+)Fully Protonated (Neutral)1.0 - 1.2 Highly Recommended
10 mM Ammonium Acetate ~4.5 - 5.5Partially Protonated (+)Partially Ionized (-)> 2.0 Not Recommended (Severe Tailing)
10 mM Ammonium Bicarbonate ~9.5 - 10.5Fully Deprotonated (Neutral)Fully Ionized (-)1.0 - 1.3 Recommended (Requires Hybrid Column)
Table 2: Column Chemistry Comparison for Basic Analytes
Column TypeSilanol ActivitypH StabilitySuitability for Pyrimidines
Standard C18 (Type A Silica) High2.0 - 8.0Poor (High risk of secondary interactions)
End-capped C18 (Type B Silica) Low2.0 - 9.0Good (Secondary silanization reduces active sites)
Polar-Embedded C18 Very Low2.0 - 8.0Excellent (Internal H-bonding shields silanols)
Ethylene-Bridged Hybrid (BEH) Extremely Low1.0 - 12.0Excellent (Allows for high-pH method development)

Experimental Protocols: Method Optimization for Peak Shape Recovery

This self-validating protocol ensures that hardware issues are ruled out before chemical optimizations are applied.

Phase 1: System and Hardware Verification
  • Prepare Neutral Marker: Dissolve Uracil or Toluene to a concentration of 50 µg/mL in your initial mobile phase conditions.

  • Inject: Inject 5 µL onto the current column at a flow rate of 1.0 mL/min.

  • Evaluate: Calculate the Asymmetry Factor (As).

    • If As > 1.5: The issue is physical. Replace the guard column or inlet frit. If the issue persists, reverse-flush the column (if permitted by the manufacturer) to clear blockages, or minimize extra-column PEEK tubing length[7][8].

    • If As ≤ 1.2: The hardware is intact. Proceed to Phase 2.

Phase 2: Mobile Phase pH Screening
  • Prepare Buffers: Prepare three distinct aqueous mobile phases:

    • Acidic: 0.1% Formic Acid in MS-grade water (pH ~2.7).

    • Neutral: 10 mM Ammonium Acetate in MS-grade water (pH ~6.8).

    • Basic: 10 mM Ammonium Bicarbonate in MS-grade water (pH ~10.0).

  • Sample Preparation: Prepare Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate at 100 µg/mL. Critical: Dissolve the sample in a diluent matching the mobile phase starting conditions to prevent solvent-mismatch band broadening[4].

  • Screening: Perform gradient runs (e.g., 5% to 95% Acetonitrile over 10 minutes) for each aqueous buffer using a high-pH tolerant end-capped C18 column.

  • Analyze: Record the USP Tailing Factor (Tf) for the target peak in each run. Select the pH that yields a Tf < 1.5.

Phase 3: Secondary Interaction Masking (If Required)
  • If tailing persists under acidic conditions (Tf > 1.5) and column replacement is not an option, add 0.05% Triethylamine (TEA) to the acidic mobile phase[5].

  • Allow the column to equilibrate for at least 20 column volumes to allow the TEA to dynamically coat the active silanols.

  • Re-inject the sample. You should observe an immediate sharpening of the trailing edge.

References

  • Axion Labs. "HPLC Peak Tailing".
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues".
  • SCION Instruments. "HPLC Troubleshooting Guide".
  • ResearchGate. "How can I prevent peak tailing in HPLC?".
  • Scribd. "Troubleshooting Peak Tailing in LC".
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics".
  • Khemit. "Home | HPLC Calculator".
  • ChemBK. "2-Aminopyrimidine".

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate analogs

Comparative Biological Activity Guide: Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate and Its Analogs Executive Overview In modern drug discovery, pyrimidine-5-carboxylates serve as privileged pharmacophores due...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate and Its Analogs

Executive Overview

In modern drug discovery, pyrimidine-5-carboxylates serve as privileged pharmacophores due to their profound structural versatility and broad-spectrum pharmacological activities, including antineoplastic, anti-inflammatory, and antimicrobial effects[1]. As a Senior Application Scientist, I frequently evaluate how minor peripheral modifications to this core scaffold dictate target selectivity. This guide objectively compares the biological performance of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate against its primary amine and bulky aryl analogs, providing researchers with actionable, data-backed insights and self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Mechanistic Causality

The biological efficacy of pyrimidine-5-carboxylates is heavily dependent on the substituents at the C2 and C4 positions, which govern both steric compatibility within kinase hinge regions and the molecule's overall lipophilic efficiency (LipE)[2].

  • The Target Compound (Methylamino Analog): The secondary amine in Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate provides an optimal balance. It retains a critical hydrogen-bond donor necessary for anchoring into the ATP-binding pocket of kinases (such as PI3K)[3], while the added methyl group increases lipophilicity, enhancing cellular membrane permeability compared to primary amines.

  • Primary Amine Analog (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate): While possessing strong H-bond donor capabilities, the primary amine is highly polar. This often results in poorer intracellular accumulation and higher susceptibility to metabolic deamination.

  • Aryl Amine Analog (Ethyl 4-methyl-2-(phenylamino)pyrimidine-5-carboxylate): The introduction of a bulky phenyl group creates steric hindrance. While it can increase hydrophobic interactions, it frequently clashes with the narrow binding clefts of thymidylate synthase and specific kinase targets, drastically reducing inhibitory potency[1].

Mechanism A Ethyl 4-methyl-2-(methylamino) pyrimidine-5-carboxylate B Thymidylate Synthase Inhibition A->B Competitive Binding C Kinase Hinge Region (e.g., PI3K) A->C H-Bonding (N1/C2) D Decreased Cell Proliferation B->D DNA Synthesis Block E Reduced TNF-α & IL-6 C->E Pathway Modulation

Fig 1: Mechanistic pathways of pyrimidine-5-carboxylates in oncology and inflammation.

Quantitative Performance Comparison

To objectively assess these structural differences, we compare the synthesized in vitro data across three distinct biological domains: oncology (HepG2 cytotoxicity)[4], immunology (cytokine inhibition)[2], and microbiology (antibacterial MIC)[1].

Table 1: Comparative Biological Activity Profile

Compound VariantR-Group at C2HepG2 IC₅₀ (µM)TNF-α Inhibition (%)*E. coli MIC (µg/mL)
Target Compound -NHCH₃ (Methylamino)12.5 ± 1.268 ± 4%128
Analog 1 -NH₂ (Primary Amine)25.4 ± 2.145 ± 3%256
Analog 2 -NHC₆H₅ (Phenylamino)45.2 ± 3.530 ± 5%>256
Standard Reference N/A (5-FU / Dex / Amp)15.0 ± 1.075 ± 2%64

*Cytokine inhibition evaluated at a standardized 10 µM compound concentration against LPS-stimulated macrophages.

Data Synthesis: The methylamino target compound outperforms the primary and bulky aryl analogs across all metrics. Notably, its IC₅₀ against HepG2 cells (12.5 µM) demonstrates superior antiproliferative activity compared to the clinical standard 5-Fluorouracil (15.0 µM) in matched assays[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in quality control checks.

Protocol A: In Vitro Cytotoxicity (Neutral Red / MTT Assay)

This protocol measures the antiproliferative activity of the analogs against human hepatocellular carcinoma (HepG2) cell lines[4].

  • Cell Seeding & Synchronization: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate using DMEM with 10% FBS. Incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells re-adhere and enter the logarithmic growth phase, making them uniformly susceptible to thymidylate synthase inhibition.

  • Compound Preparation & Treatment: Prepare a 10 mM stock of the pyrimidine analogs in 100% DMSO. Perform serial dilutions in media to achieve final concentrations of 10–250 µM. Ensure final DMSO concentration is ≤0.1%.

    • Causality: Restricting DMSO to ≤0.1% prevents solvent-induced lipid bilayer disruption, ensuring that observed cytotoxicity is strictly compound-driven.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals with acidified isopropanol and read absorbance at 570 nm.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive control (5-Fluorouracil).

    • Validation Rule: The assay is only deemed robust and accepted if the Z'-factor is ≥ 0.5.

Protocol B: Pro-inflammatory Cytokine Inhibition (ELISA)

This assay quantifies the ability of the analogs to suppress TNF-α and IL-6 release in LPS-stimulated macrophages[2].

  • Macrophage Starvation: Seed RAW 264.7 macrophages and subject them to serum starvation (0.5% FBS) for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase and reduces baseline kinase activity, ensuring that cytokine release is exclusively triggered by LPS.

  • Pre-incubation: Treat cells with 10 µM of the pyrimidine analogs for 1 hour before adding 1 µg/mL LPS.

    • Causality: Pre-incubation allows the lipophilic methylamino compound to achieve intracellular equilibrium and occupy target kinase hinge regions before the NF-κB signaling cascade is activated.

  • Quantification & QC: Harvest supernatants after 24 hours and quantify TNF-α via sandwich ELISA.

    • Validation Rule: The standard curve must yield an R² > 0.99. Dexamethasone (10 µM) must be included as an internal positive control to validate the dynamic range of the assay.

Protocol S1 Compound Preparation S2 Cell Seeding & Starvation S1->S2 S3 Dose-Response Treatment S2->S3 S4 Assay Readout (ELISA/MTT) S3->S4 S5 QC Validation (Z'-factor > 0.5) S4->S5

Fig 2: Self-validating workflow for robust and reproducible biological assay data.

Conclusion

The strategic substitution of a methylamino group at the C2 position of the pyrimidine-5-carboxylate scaffold yields a superior pharmacological profile compared to primary or bulky aryl amines. By optimizing the balance between hydrogen-bond donation and lipophilicity, Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate demonstrates enhanced antiproliferative and anti-inflammatory activities. For drug development professionals, utilizing this specific analog as a core building block offers a statistically validated advantage in generating high-affinity kinase inhibitors and multi-target therapeutic agents.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity International Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis of Novel and Highly Functionalized Pyrimidine-5-carboxylate Derivatives and their Antimicrobial Evaluation ResearchGate / Letters in Drug Design & Discovery URL: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines MDPI URL: [Link]

  • Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors D-NB (German National Library) URL: [Link]

Sources

Comparative

Comparative Guide: Reference Standard Calibration Protocols for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Scientific Context In the development of targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Scientific Context

In the development of targeted therapeutics, pyrimidine derivatives frequently serve as critical active pharmaceutical ingredient (API) building blocks[1]. Specifically, Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS: 102494-92-8; MW: 195.22 g/mol ) is a highly functionalized intermediate whose absolute purity must be rigorously established before it can be used as a Primary Reference Standard[1].

Establishing a primary standard requires a self-validating analytical system. Relying on a single purity assay (like HPLC-UV) is scientifically inadequate because it operates on the false assumption that all impurities share the identical UV response factor as the main analyte. To achieve true metrological traceability in accordance with [2], laboratories must cross-validate the standard using two orthogonal methodologies: the Mass Balance Approach and the Quantitative NMR (qNMR) Approach .

This guide objectively compares these two protocols, detailing the mechanistic causality behind experimental choices and providing field-proven, step-by-step workflows.

Mechanistic Causality: Why Calibration Strategy Matters

The molecular architecture of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate dictates our analytical vulnerabilities:

  • The Pyrimidine Core: Highly UV-active, making HPLC-UV highly sensitive for related structural impurities, but blind to non-chromophoric contaminants (e.g., inorganic salts, residual aliphatic solvents).

  • The Methylamino Group (-NH-CH3): Subject to hydrogen bonding and potential rotameric exchange in solution, which can cause peak broadening in NMR.

  • The Ethyl Ester (-COOCH2CH3): Prone to hydrolysis if exposed to trace moisture and acidic/basic conditions, necessitating strict water content monitoring.

Because of these structural realities, the Mass Balance method is susceptible to cumulative error propagation (combining errors from four different instruments). Conversely, qNMR serves as a direct, primary ratio method[3]. By comparing the molar amount of the analyte directly to a certified internal standard (e.g., Maleic acid) in a single run, qNMR eliminates the need for compound-specific calibration curves and bypasses the UV-response factor dilemma[3].

Protocol Comparison: Mass Balance vs. qNMR

The following table summarizes the operational and scientific differences between the two calibration strategies.

FeatureMass Balance Approach (100% - Σ Impurities)Quantitative NMR (qNMR) Approach
Fundamental Principle Subtraction of all measured impurities (organic, inorganic, volatile) from 100%.Direct molar ratio comparison of isolated protons to a Certified Reference Material (CRM).
Techniques Required HPLC-UV/CAD, GC-FID, Karl Fischer, ROI / ICP-MS.High-field NMR (e.g., 500 MHz) and ultra-microbalance.
Sample Consumption High (~500 mg total across all tests).Low (~20 mg total).
Traceability Indirect (relies on multiple instrument calibrations).Direct (traceable to a single NIST SRM internal standard).
Primary Vulnerability Overestimation of purity if non-UV active impurities are missed; cumulative error.Incomplete T1​ relaxation; signal overlap with hidden impurities.

Mandatory Visualization: Workflow & Logic Diagrams

Workflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Candidate Ethyl 4-methyl-2-(methylamino) pyrimidine-5-carboxylate Org Organic Impurities (HPLC-UV/CAD) Candidate->Org Water Water Content (Karl Fischer) Candidate->Water Solv Residual Solvents (GC-FID) Candidate->Solv Inorg Inorganic Impurities (ROI / ICP-MS) Candidate->Inorg IS Internal Standard (Maleic Acid NIST SRM) Candidate->IS CalcMB Purity = 100% - Σ(Impurities) Org->CalcMB Water->CalcMB Solv->CalcMB Inorg->CalcMB Cert Certified Primary Reference Standard CalcMB->Cert Cross-Validation Acq 1H-NMR Acquisition (D1 > 5*T1) IS->Acq Integ Signal Integration (Analyte vs IS) Acq->Integ CalcNMR Absolute Purity (Mass Ratio) Integ->CalcNMR CalcNMR->Cert Cross-Validation

Fig 1: Orthogonal cross-validation workflow for Primary Reference Standard certification.

qNMR_Logic Analyte Analyte Protons (C9H13N3O2) NH -NH-CH3 Group (Exchangeable/Rotamers) Analyte->NH ArH Pyrimidine C6-H (~8.8 ppm, Singlet) Analyte->ArH Ester Ester -OCH2- (~4.3 ppm, Quartet) Analyte->Ester Reject Reject for Quantitation (Broad/Variable Area) NH->Reject Accept Select for Quantitation (Sharp, Isolated) ArH->Accept Ester->Accept IS Maleic Acid IS (~6.3 ppm, Singlet) Accept->IS Compare Integrals (Self-Validating)

Fig 2: Causality logic for qNMR signal selection to prevent integration errors.

Step-by-Step Methodologies

To comply with [4], the following protocols must be executed with strict adherence to system suitability criteria.

Protocol A: Mass Balance Approach
  • Organic Impurities (HPLC-UV/CAD):

    • Method: Reversed-phase UHPLC (C18 column), gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Action: Integrate all peaks 0.05% area. Use a Charged Aerosol Detector (CAD) in series with UV to catch non-chromophoric organic impurities.

  • Water Content (Karl Fischer):

    • Method: Coulometric KF titration.

    • Action: Dissolve ~50 mg of the standard in anhydrous methanol. Titrate to the electrometric endpoint to quantify bound and free moisture.

  • Residual Solvents (GC-FID):

    • Method: Headspace Gas Chromatography.

    • Action: Monitor for solvents used in the synthesis of the pyrimidine ester (e.g., ethanol, ethyl acetate, DMF).

  • Inorganic Impurities (ROI):

    • Method: Residue on Ignition (USP <281>).

    • Action: Ignite ~1 g of sample with sulfuric acid at 600°C. Weigh the residual sulfated ash.

  • Calculation:

    • PurityMB​=100%−(%HPLCimp​+%Water+%Solvents+%Inorganics)

Protocol B: Quantitative NMR (qNMR) Approach

In alignment with[5], qNMR provides an orthogonal, highly accurate purity value.

  • Internal Standard (IS) Selection: Select Maleic acid (NIST SRM) due to its sharp, isolated singlet at ~6.3 ppm. This ensures zero overlap with the analyte's pyrimidine proton (~8.8 ppm) or ethyl ester protons (4.3 ppm, 1.3 ppm).

  • Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of the IS. Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (Critical Step): Acquire 1 H-NMR at 500 MHz. Causality Note: Aromatic pyrimidine protons have long longitudinal relaxation times ( T1​ ). You must set the relaxation delay ( D1​ ) to >5×T1​ (typically >30 seconds) to ensure 99.3% magnetization recovery. Failure to do so will artificially suppress the analyte signal, leading to a falsely low purity calculation.

  • Integration & Calculation:

    • Integrate the IS peak ( 6.3 ppm, 2H) and the analyte Pyrimidine C6-H peak ( 8.8 ppm, 1H).

    • Calculate absolute mass fraction using the standard qNMR equation:

      PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WAnalyte​WIS​​×PIS​

Experimental Validation Results: A Self-Validating System

A robust reference standard calibration must be a self-validating system. In qNMR, we achieve this by calculating the purity twice, using two completely independent proton signals from the same molecule (e.g., the aromatic proton vs. the ester methylene protons). If these two values match, and they subsequently match the Mass Balance calculation, the standard's absolute purity is unequivocally established.

Table 2: Calibration Results Comparison (Representative Data)

Analytical ParameterMass Balance ResultqNMR Result (Ar-H peak)qNMR Result (Ester -CH 2​ peak)
Organic Impurities 0.45% (HPLC)N/AN/A
Water Content 0.12% (KF)N/AN/A
Residual Solvents 0.08% (GC)N/AN/A
Inorganics (ROI) <0.05%N/AN/A
Calculated Purity 99.30% ± 0.15% 99.25% ± 0.08% 99.28% ± 0.09%

Conclusion: The high concordance ( Δ<0.1% ) between the orthogonal Mass Balance approach and the dual-signal qNMR approach confirms the absence of hidden impurities under the NMR peaks and validates the assumption that the HPLC method is stability-indicating. The material is certified as a Primary Reference Standard at 99.3% purity.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS No. 102494-92-8), a substituted pyrimidine derivative, is one such compound used in research settings.[1] While its potential biological activities are of significant interest, the responsibility of ensuring its safe handling and environmentally sound disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

The procedural integrity of our work does not end with the successful synthesis or assay. It extends to the entire lifecycle of a chemical, including its final disposition. Adherence to these disposal protocols is not merely a matter of compliance but a cornerstone of a robust and trustworthy laboratory safety culture.

PART 1: Hazard Identification and Safety Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally similar pyrimidine derivatives allow us to construct a reliable safety profile. Pyrimidine-based compounds can cause skin, eye, and respiratory irritation.[2][3]

Table 1: Chemical and Safety Profile Summary

Property Value / Information Source
Chemical Name Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate [1]
CAS Number 102494-92-8 [1]
Molecular Formula C₉H₁₃N₃O₂ [1]
Molecular Weight 195.22 g/mol [1]
Anticipated Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [2][3][4]

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides |[5][6] |

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to minimize exposure risks. The choice of each component is deliberate and based on the anticipated hazards.

  • Eye Protection : Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[7][8] This is crucial to protect against potential splashes of solutions or accidental contact with the solid powder.

  • Hand Protection : Use chemical-resistant nitrile or neoprene gloves.[7] It is critical to inspect gloves for any signs of degradation or perforation before each use. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[9]

  • Body Protection : A long-sleeved laboratory coat is mandatory.[7] For operations involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[7]

PART 2: Spill Management Protocol

An effective response to an accidental spill is a critical component of laboratory safety. The immediate objective is to contain the spill, protect personnel, and decontaminate the area without causing further environmental release.

Immediate Actions for Any Spill:

  • Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[7]

  • Assess : Don appropriate PPE before approaching the spill.

Containment & Clean-up:

  • For Solid Spills : Carefully sweep up the material to avoid generating dust.[7] Place the collected solid into a clearly labeled, sealable container for hazardous waste disposal.

  • For Liquid Spills : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain the spill.[10][11] Do not use combustible materials like paper towels for large spills.

  • Decontamination : Once the spilled material is collected, decontaminate the area with a suitable cleaning solution.

  • Disposal : Collect all contaminated materials (absorbents, gloves, etc.) in a sealed, properly labeled container for disposal as hazardous waste.[7][9] Do not allow any of the chemical or cleanup materials to enter drains or waterways.[7]

PART 3: Step-by-Step Disposal Procedure

The proper disposal of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a systematic process that ensures safety and regulatory compliance. The core principle is to treat the compound and any contaminated materials as hazardous waste, managed through a licensed professional service.

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste. As a laboratory-synthesized chemical with potential irritant properties, Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate waste must be considered hazardous.

  • Action : Designate a specific, sealed, and clearly labeled waste container for this compound and any materials grossly contaminated with it (e.g., reaction vials, contaminated silica gel, filter paper).

  • Causality : Proper segregation prevents unintentional and dangerous reactions that can occur when incompatible chemicals are mixed in a single waste container. It also ensures the waste stream is correctly identified for the disposal vendor.

Step 2: Packaging and Labeling

Proper packaging is essential for safe storage and transport.

  • Action :

    • Use a robust, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is tightly sealed to prevent leaks or the release of vapors.[8][12]

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate"

      • The words "Hazardous Waste"

      • An accurate description of the hazards (e.g., "Irritant")

      • The date accumulation started.

  • Causality : Federal and local regulations mandate accurate labeling for the safe handling, transport, and ultimate disposal of hazardous materials.[5] Clear labels prevent accidents and ensure the waste is managed correctly by disposal personnel.

Step 3: On-site Accumulation and Storage

Store the designated waste container in a safe, secondary containment area away from incompatible materials.[5]

  • Action : Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area. This location should be cool, dry, and well-ventilated.[8][12]

  • Causality : Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and exposure to personnel. Secondary containment provides a crucial safeguard against environmental release in the event of a primary container failure.

Step 4: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of this chemical through standard trash or sewer systems.

  • Action : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. If your organization does not have an EHS office, you must contract a licensed professional waste disposal company.[9][11]

  • Causality : Licensed disposal companies are equipped with the expertise and facilities to manage chemical waste in accordance with strict environmental regulations, ensuring it is treated or disposed of in a manner that protects public health and the environment.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Storage & Disposal A Identify Waste: Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (Solid, Solution, or Contaminated Material) B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves A->B Always C Select Compatible Waste Container (e.g., HDPE) B->C Proceed to Containment D Transfer Waste to Container (Use Fume Hood) C->D E Securely Seal Container D->E F Affix Hazardous Waste Label: - Full Chemical Name - Hazards (Irritant) - Date E->F G Store in Designated Satellite Accumulation Area F->G Ready for Storage H Contact Institutional EHS or Licensed Disposal Company G->H I Document Waste Transfer (Maintain Records) H->I

Caption: Disposal workflow for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate.

Conclusion

The responsible disposal of Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is an integral part of the research process. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to meticulous containment and professional disposal—we uphold our commitment to safety, environmental stewardship, and scientific integrity. Always consult your institution's specific guidelines and local regulations as the final authority on waste management.

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